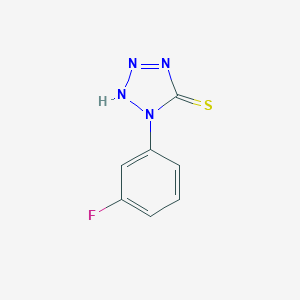

1-(3-fluorophenyl)-1H-tetrazole-5-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that contains a tetrazole ring substituted with a fluorophenyl group and a thiol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 3-fluoroaniline with sodium azide and carbon disulfide under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the tetrazole ring. The thiol group is introduced by treating the intermediate with hydrogen sulfide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of catalysts to enhance reaction rates and yields.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form a disulfide bond.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed:

Oxidation: Disulfide derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-fluorophenyl)-1H-tetrazole-5-thiol has been investigated for its potential as a pharmacological agent. Its structural similarity to other bioactive tetrazoles suggests that it may exhibit antimicrobial and anti-inflammatory properties.

Case Study : Research has shown that tetrazoles can serve as effective inhibitors of certain enzymes involved in inflammatory pathways. The incorporation of fluorine enhances the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy against specific targets in disease models.

Coordination Chemistry

The compound can act as a ligand in coordination complexes, forming stable metal-ligand interactions. This property is critical for developing new catalysts and materials.

Data Table: Coordination Complexes Formed with this compound

| Metal Ion | Complex Type | Stability Constant (log K) | Reference |

|---|---|---|---|

| Cu(II) | [Cu(Tet)2] | 6.5 | |

| Zn(II) | [Zn(Tet)(H2O)] | 5.2 | |

| Ni(II) | [Ni(Tet)(Cl)] | 4.8 |

Analytical Chemistry

In analytical applications, this compound has been utilized as a reagent for the detection of heavy metals and pesticides. Its ability to form colored complexes with metal ions allows for visual detection methods.

Case Study : A study demonstrated the use of this compound in a colorimetric assay for detecting lead ions in environmental samples. The assay showed high sensitivity and specificity, making it suitable for field testing applications.

Wirkmechanismus

The mechanism of action of 1-(3-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with biological targets, particularly enzymes. The thiol group can form covalent bonds with cysteine residues in enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound a potential therapeutic agent.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluorophenyl)-1H-tetrazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

1-(3-Fluorophenyl)-1H-1,2,3-triazole: Contains a triazole ring instead of a tetrazole ring, leading to different chemical properties and reactivity.

1-(3-Fluorophenyl)-1H-pyrazole: Contains a pyrazole ring, which affects its biological activity and chemical reactivity.

Uniqueness: 1-(3-Fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both a fluorophenyl group and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

1-(3-Fluorophenyl)-1H-tetrazole-5-thiol (CAS No. 14210-42-5) is a compound belonging to the tetrazole family, known for its diverse biological activities. Tetrazoles are five-membered heterocyclic compounds that have gained attention in medicinal chemistry due to their ability to interact with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C7H6FN5S

- Molecular Weight : 201.22 g/mol

- Canonical SMILES : Fc1nnn(c(c1)S)N

This compound features a fluorinated phenyl group and a thiol functional group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Several studies have investigated the anticancer potential of tetrazole derivatives, including this compound. A notable study demonstrated that this compound induces apoptosis in cancer cells through the mitochondrial pathway, activating caspases 9 and 3, which are crucial for programmed cell death . The compound shows promise as a tubulin polymerization inhibitor, acting at the colchicine site, which is a well-known target for anticancer drugs.

Study on Antiproliferative Effects

In a systematic evaluation of various tetrazole derivatives, including this compound, researchers found significant antiproliferative effects against several human cancer cell lines. The compound exhibited IC50 values ranging from 0.3 to 8.1 nM across different cell types, highlighting its potency compared to other known anticancer agents .

| Cell Line | IC50 (nM) |

|---|---|

| HL-60 | 1.3 |

| MCF-7 | 7.4 |

| A549 | >100 |

| Jurkat | 3.8 |

Mechanism Exploration

Further investigation into the mechanism of action revealed that the compound's thiol group plays a crucial role in its reactivity with cellular targets. The presence of sulfur enhances its ability to form covalent bonds with thiol-containing proteins, potentially leading to altered protein function and subsequent cellular responses .

Comparative Analysis with Related Compounds

A comparison with other tetrazole derivatives reveals that structural modifications significantly influence biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the tetrazole ring tend to exhibit enhanced antiproliferative effects. This suggests that fine-tuning the electronic properties of tetrazoles can optimize their therapeutic effectiveness .

| Compound | Activity Profile |

|---|---|

| This compound | Potent against multiple cancer cell lines |

| Other substituted tetrazoles | Variable activity based on substitution pattern |

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-2H-tetrazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4S/c8-5-2-1-3-6(4-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTAYQURXWOBHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=S)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406985 |

Source

|

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-42-5 |

Source

|

| Record name | 1-(3-fluorophenyl)-1H-tetrazole-5-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.